molecular formula C5H5N3 B2534925 2-(1H-pyrazol-4-yl)acetonitrile CAS No. 1195672-98-0

2-(1H-pyrazol-4-yl)acetonitrile

Cat. No.: B2534925
CAS No.: 1195672-98-0
M. Wt: 107.116
InChI Key: HWEJDOAPQGNKAE-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-4-yl)acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are a special class of N-heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

Biochemical Analysis

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The anions of pyrazole are less reactive toward nucleophilic attack, but their reactivity toward electrophiles is enhanced . This suggests that 2-(1H-pyrazol-4-yl)acetonitrile may interact with biomolecules in a similar manner.

Cellular Effects

Given the broad range of biological activities exhibited by pyrazole derivatives , it is plausible that this compound could influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-4-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions to form various substituted pyrazole derivatives[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions[3][3]. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products[3][3].

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, primary amines, and other functionalized pyrazoles[3][3].

Scientific Research Applications

2-(1H-pyrazol-4-yl)acetonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals[][4].

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1H-pyrazol-4-yl)acetonitrile include other pyrazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural features and reactivity. The presence of the nitrile group and the pyrazole ring provides unique chemical properties that make it a valuable intermediate for various synthetic applications .

Properties

IUPAC Name

2-(1H-pyrazol-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c6-2-1-5-3-7-8-4-5/h3-4H,1H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEJDOAPQGNKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195672-98-0
Record name 2-(1H-pyrazol-4-yl)acetonitrile
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